Methyl 4-(4-chlorophenyl)-2-(4-methylphenyl)-4-oxobutanoate
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Overview
Description
Methyl 4-(4-chlorophenyl)-2-(4-methylphenyl)-4-oxobutanoate is an organic compound with a complex structure that includes both chlorophenyl and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-chlorophenyl)-2-(4-methylphenyl)-4-oxobutanoate typically involves the reaction of 4-chlorobenzaldehyde with 4-methylbenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a series of steps including condensation, cyclization, and esterification to yield the final product. Common reagents used in this synthesis include strong acids or bases, and the reaction is often carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and yield. Purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-chlorophenyl)-2-(4-methylphenyl)-4-oxobutanoate undergoes various types of chemical reactions including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 4-(4-chlorophenyl)-2-(4-methylphenyl)-4-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(4-chlorophenyl)-2-(4-methylphenyl)-4-oxobutanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-methylphenyl)-2-(4-chlorophenyl)-4-oxobutanoate
- Methyl 4-(4-bromophenyl)-2-(4-methylphenyl)-4-oxobutanoate
- Methyl 4-(4-fluorophenyl)-2-(4-methylphenyl)-4-oxobutanoate
Uniqueness
Methyl 4-(4-chlorophenyl)-2-(4-methylphenyl)-4-oxobutanoate is unique due to the presence of both chlorophenyl and methylphenyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 4-(4-chlorophenyl)-2-(4-methylphenyl)-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClO3/c1-12-3-5-13(6-4-12)16(18(21)22-2)11-17(20)14-7-9-15(19)10-8-14/h3-10,16H,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJDDJNWYJLTSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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